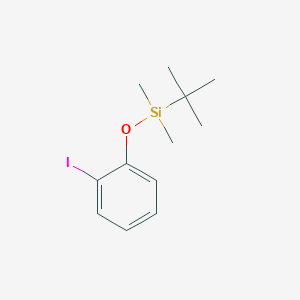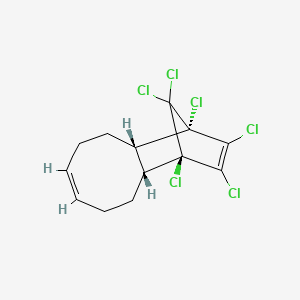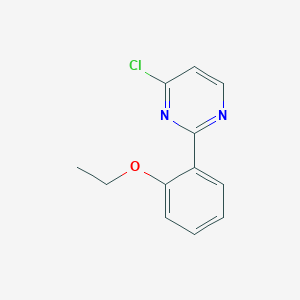
4-Chloro-2-(2-ethoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-ethoxyphenyl)pyrimidine: is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethoxyphenyl group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine typically involves the reaction of 2-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: 2-(2-ethoxyphenyl)pyrimidine derivatives with various functional groups.
Oxidation: 4-Chloro-2-(2-hydroxyphenyl)pyrimidine.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Chloro-2-(2-ethoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB and AP-1 pathways, which are involved in inflammation and immune responses.
Comparaison Avec Des Composés Similaires
4-Chloro-2-phenylpyrimidine: Lacks the ethoxy group, making it less lipophilic.
2-(2-Ethoxyphenyl)pyrimidine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
4-Chloro-2-(2-methoxyphenyl)pyrimidine: Contains a methoxy group instead of an ethoxy group, influencing its electronic properties.
Uniqueness: 4-Chloro-2-(2-ethoxyphenyl)pyrimidine is unique due to the presence of both the chlorine and ethoxyphenyl groups, which confer specific reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
4-chloro-2-(2-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-6-4-3-5-9(10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3 |
Clé InChI |
HCSPPDRANOGHGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


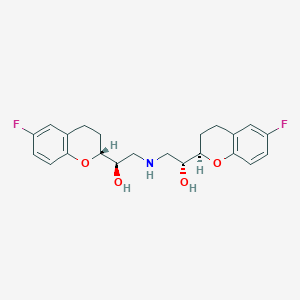
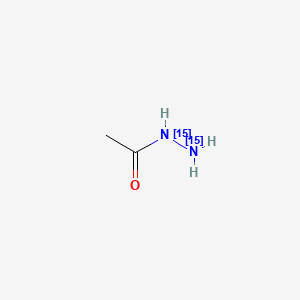
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
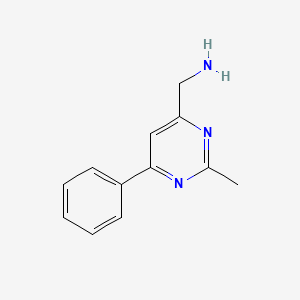
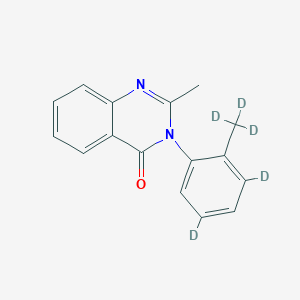
![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)

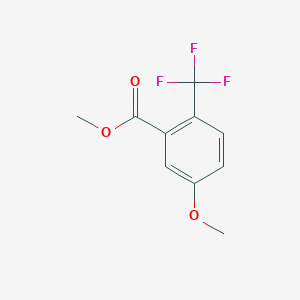
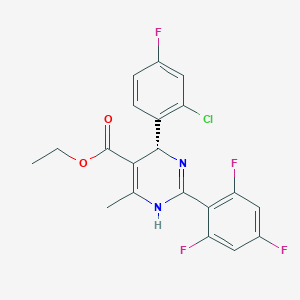
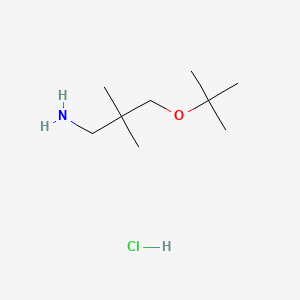
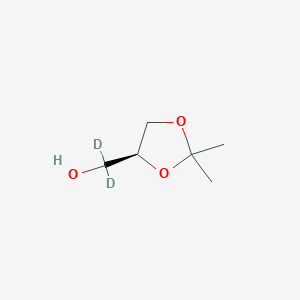
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
